molecular formula C10H10N4 B13406484 [4,4'-Bipyridine]-3,3'-diamine

[4,4'-Bipyridine]-3,3'-diamine

Cat. No.: B13406484
M. Wt: 186.21 g/mol
InChI Key: FCOWDEJLYZAJAY-UHFFFAOYSA-N
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Description

[4,4'-Bipyridine]-3,3'-diamine is a heteroaromatic compound consisting of two pyridine rings connected at the 4,4' positions, with amino (-NH₂) substituents at the 3 and 3' positions (Figure 1). This structural motif confers unique electronic and coordination properties, making it valuable in metal-organic frameworks (MOFs), catalysis, and supramolecular chemistry. The amino groups enhance nucleophilicity and hydrogen-bonding capacity, distinguishing it from unsubstituted 4,4'-bipyridine .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

4-(3-aminopyridin-4-yl)pyridin-3-amine

InChI

InChI=1S/C10H10N4/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H,11-12H2

InChI Key

FCOWDEJLYZAJAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=C(C=NC=C2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4’-Bipyridine]-3,3’-diamine typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of [4,4’-Bipyridine]-3,3’-diamine often employs large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Mechanism of Action

The mechanism of action of [4,4’-Bipyridine]-3,3’-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers: Diamino-bipyridines

  • 3,3'-Diamino-2,2'-bipyridine Unlike [4,4'-Bipyridine]-3,3'-diamine, this isomer has pyridine rings connected at 2,2' positions. The altered connectivity reduces conjugation between rings, lowering electronic delocalization. The 3,3'-amino groups retain hydrogen-bonding capacity but are sterically hindered, affecting metal coordination .
  • 4,4'-Diamino-2,2'-bipyridine Here, amino groups are at the 4,4' positions of 2,2'-bipyridine. The shorter inter-ring distance (vs. 4,4'-bipyridine) increases rigidity, while amino groups enhance π-backbonding in metal complexes. This compound is less studied in MOFs but shows promise in catalysis .

Key Difference : The connectivity (4,4' vs. 2,2') and substituent positions dictate electronic communication between rings and steric accessibility for coordination.

Halogenated Analogues

  • 4,4'-Dichloro-3,3'-bipyridine (CAS 27353-36-2)
    Replacing -NH₂ with -Cl groups eliminates hydrogen-bonding capacity and increases electron-withdrawing effects. This reduces nucleophilicity but enhances stability under oxidative conditions. Such derivatives are used in organic electronics and as intermediates in cross-coupling reactions .

  • 3,3'-Dichlorobenzidine A non-pyridine analogue with chlorine at 3,3' positions on a biphenyl backbone. The absence of nitrogen atoms limits coordination chemistry but makes it useful in polymer synthesis (e.g., polyurethanes) .

Key Difference : Halogenation vs. amination alters electronic properties (electron-withdrawing vs. donating) and application scope (coordination chemistry vs. polymer synthesis).

Alkylated Derivatives

  • 3,3’-Ditridecyl-4,4’-bipyridine
    Long alkyl chains (-C₁₃H₂₇) at 3,3' positions increase hydrophobicity, enabling self-assembly into lipid-like membranes. This contrasts with [4,4'-Bipyridine]-3,3'-diamine, which favors hydrophilic interactions .

Key Difference: Alkyl chains vs. amino groups dictate solubility and supramolecular behavior (hydrophobic vs. hydrophilic domains).

Methyl-Substituted Analogues

  • 3,3'-Dimethylbenzidine
    A biphenyl derivative with -CH₃ groups at 3,3' positions. The lack of pyridine rings limits π-π stacking and metal coordination but enhances thermal stability in dyes and polymers .

Key Difference : Pyridine rings vs. benzene rings influence electronic properties (basic nitrogen vs. inert carbons) and coordination versatility.

Table 1: Structural and Functional Comparison

Compound Substituents Key Properties Applications
[4,4'-Bipyridine]-3,3'-diamine -NH₂ at 3,3' High nucleophilicity, H-bonding, coordination MOFs, catalysis, sensors
4,4'-Dichloro-3,3'-bipyridine -Cl at 3,3' Electron-withdrawing, stable Organic electronics
3,3’-Ditridecyl-4,4’-bipyridine -C₁₃H₂₇ at 3,3' Lipophilic, self-assembling Supramolecular ion channels
3,3'-Dimethylbenzidine -CH₃ at 3,3' Thermally stable, non-coordinating Dyes, polymers

Research Findings

  • Coordination Chemistry: [4,4'-Bipyridine]-3,3'-diamine forms stable complexes with transition metals (e.g., Ni²⁺, Ru²⁺) due to the dual donor sites (-NH₂ and pyridine N). In contrast, dichloro derivatives require stronger Lewis acids for coordination .
  • MOF Performance: In Ni₂(4,4’-bipyridine)₃(NO₃)₄, amino substituents enhance methanol adsorption (4 molecules per unit) via H-bonding, outperforming non-aminated linkers .
  • Catalytic Activity: Ruthenium complexes with [4,4'-Bipyridine]-3,3'-diamine show higher turnover frequencies in hydrogenation reactions compared to methyl-substituted analogues due to improved electron donation .

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